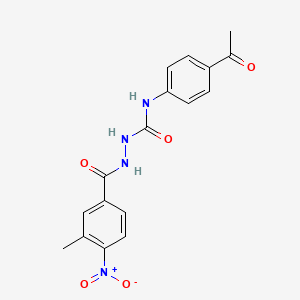![molecular formula C14H15Cl2N3O4 B4127786 methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B4127786.png)
methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate
Übersicht
Beschreibung
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor with 3,4-dichlorophenylamine.
Formation of the Methyl Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies to understand its interaction with various biological systems and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of methyl 2-{1-[N-(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate: Similar in structure but with different substituents on the piperazine ring.
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate: Similar in structure but with different ester groups.
Uniqueness
Methyl (1-{[(3,4-dichlorophenyl)amino]carbonyl}-3-oxo-2-piperazinyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and piperazine ring make it particularly interesting for medicinal chemistry applications.
Eigenschaften
IUPAC Name |
methyl 2-[1-[(3,4-dichlorophenyl)carbamoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O4/c1-23-12(20)7-11-13(21)17-4-5-19(11)14(22)18-8-2-3-9(15)10(16)6-8/h2-3,6,11H,4-5,7H2,1H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKFLBLUMTFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4127709.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)

![3-{4-[(1-Phenylethyl)sulfamoyl]phenyl}propanoic acid](/img/structure/B4127730.png)
![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-3,5-dimethylbenzamide](/img/structure/B4127745.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(2-furylmethyl)thiourea](/img/structure/B4127752.png)
![4,4-dimethyl-1-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4127755.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4127761.png)
![N-(2,4-difluorophenyl)-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4127769.png)

![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B4127798.png)
